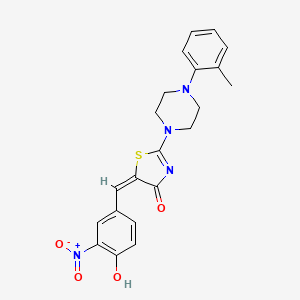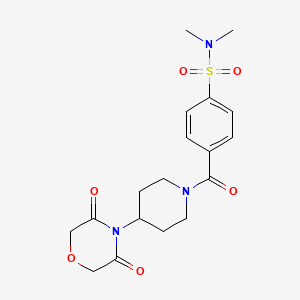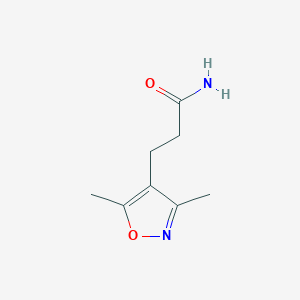
3-(3,5-Dimethylisoxazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two unsaturated bonds, one nitrogen atom, and one oxygen atom . The compound has been obtained from two biologically active compounds, such as isoxazole and cytisine .
Synthesis Analysis
The synthesis of this compound has been demonstrated to occur under very mild conditions, leading to the single-stage method . The reaction involves the use of sulfonamide and 4-chlorobenzaldehyde in ethanol, with the addition of a 40% aqueous solution of potassium hydroxide .Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide” has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of this compound .科学的研究の応用
Neurokinin-1 Receptor Antagonist
3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide has been studied for its potential as a neurokinin-1 (NK1) receptor antagonist. Harrison et al. (2001) discovered a compound effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its therapeutic potential in these areas (Harrison et al., 2001).
Palladium(II) Chloride Complexes
Research by Palombo et al. (2019) explored the formation of complexes with palladium(II) chloride. This study's findings are significant for understanding the chemical properties and potential applications of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide in inorganic chemistry (Palombo et al., 2019).
Photoreactions in Organic Chemistry
Shima et al. (1984) investigated the photoreactions of a compound similar to 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide, which could provide insights into its reactivity under light exposure and potential applications in photochemistry (Shima et al., 1984).
Antidepressant Applications
A study by Bailey et al. (1985) described compounds with a structure related to 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide as potential antidepressants with reduced side effects, suggesting its relevance in the development of new antidepressant drugs (Bailey et al., 1985).
Herbicidal Activity
Research on a structurally related compound by Liu et al. (2008) demonstrated effectiveness in herbicidal activity. This suggests potential agricultural applications for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide or its derivatives (Liu et al., 2008).
Antinociceptive Activity
A study by Önkol et al. (2004) on derivatives of a similar compound showed varying levels of antinociceptive activity, which could inform the development of pain management therapies (Önkol et al., 2004).
Cell Growth Assays in Culture
Cory et al. (1991) utilized a related compound in a soluble tetrazolium/formazan assay for cell growth, indicating its potential use in biological and pharmaceutical research (Cory et al., 1991).
将来の方向性
Isoxazole derivatives, including “3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide”, are promising for obtaining new biologically active compounds . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZXCKTYOUCOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

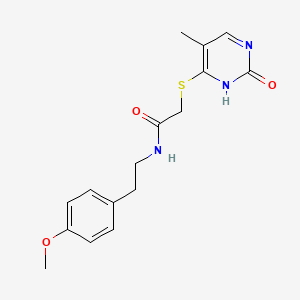
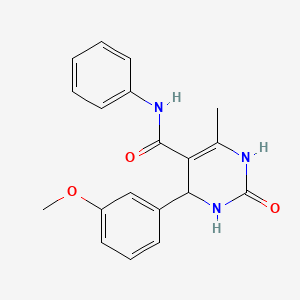



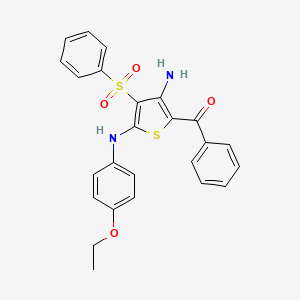
![(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2831659.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2831661.png)


